N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
Descripción
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15-5-3-4-6-17(15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFWDUHIPQCXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, with the CAS number 953991-93-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is and its molecular weight is approximately 320.4 g/mol . This compound is primarily used in research settings, particularly in studies related to cancer treatment and other therapeutic applications.
Research indicates that compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide may act as inhibitors of specific kinases, such as Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication; its overexpression can lead to cancerous cell proliferation. Inhibition of PLK4 can block this process, making it a target for cancer therapies .
Case Studies and Research Findings
- Inhibition of PLK4 : In studies involving various cancer cell lines, the inhibition of PLK4 has shown promising results in reducing cell proliferation rates. For instance, centrinone, a known PLK4 inhibitor, was able to induce centrosome loss in cancer cells, leading to cell cycle arrest in certain conditions .
- Potential for Cancer Treatment : The compound has been evaluated for its effectiveness against various types of cancers, including those with mutations in the p53 gene. Research suggests that compounds targeting PLK4 may enhance the efficacy of existing cancer treatments by stabilizing p53 and inducing cell cycle arrest in malignant cells .
- Cell Line Studies : Specific studies have demonstrated that the administration of PLK4 inhibitors can alter the behavior of cancer cells with different genetic backgrounds. For example, RPE1 cells (which possess an intact p53 pathway) showed significant changes in proliferation rates when subjected to PLK4 inhibition, highlighting the importance of genetic context in therapeutic responses .
Summary of Biological Activities
| Activity | Description |
|---|---|
| PLK4 Inhibition | Reduces centriole duplication and cell proliferation in cancer cells |
| Cancer Treatment Potential | May stabilize p53 and enhance effectiveness against mutant p53 cancers |
| Cell Line Responsiveness | Varies based on genetic background; specific responses observed in RPE1 cells |
Comparación Con Compuestos Similares
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 954022-01-6)
N-(2-Methoxyethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9)
- Structural Difference : Features a phenethyl group instead of the methylene-linked o-tolyloxyacetamide.
- Pharmacological Relevance: This compound is a fentanyl analog (Ocfentanil) with reported opioid receptor activity, highlighting how piperidine substitutions dictate target specificity. The phenethyl group enhances µ-opioid receptor affinity, whereas the o-tolyloxy group in the target compound likely shifts activity toward non-opioid targets .
Modifications to the Acetamide Moiety
Rilapladib (CAS 412950-27-7)
- Structural Difference: Incorporates a 2,3-difluorobenzylthio-quinolinone group instead of o-tolyloxyacetamide.
- Pharmacological Data: Rilapladib is a potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM) used in atherosclerosis and Alzheimer’s disease. The quinolinone core and trifluoromethyl biphenyl group enhance enzyme binding compared to the simpler o-tolyloxy group in the target compound .
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797285-17-6)
- Structural Difference: Substitutes o-tolyl with 2-fluorophenoxy and adds a cyano group to the pyridine ring.
- Impact: The fluorine atom increases electronegativity and metabolic stability, while the cyano group may improve solubility. Molecular weight is 368.4 g/mol (C₂₀H₂₁FN₄O₂), slightly higher than the target compound .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Opioid vs. Non-Opioid Activity: Piperidine derivatives with aromatic acetamide groups (e.g., o-tolyloxy) tend to diverge from opioid activity, unlike phenethyl-substituted analogs like Ocfentanil .
- Enzyme Inhibition Potency: Bulky substituents (e.g., Rilapladib’s quinolinone) significantly enhance enzyme binding compared to smaller groups like o-tolyloxy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
